UT-A1 Inhibitory Potency of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea vs. Triazoloquinoxaline-Class Inhibitor
In a cross-study comparison, the target compound exhibited UT-A1 inhibition with an IC50 of 5,000 nM (5 μM) in a rat UT-A1-expressing MDCK cell fluorescence plate reader assay, as recorded in BindingDB under CHEMBL4874369 [1]. By contrast, the triazoloquinoxaline-class inhibitor reported by Anderson et al. (2018) achieves UT-A1 IC50 values of approximately 150 nM under comparable cell-based urea transport inhibition conditions [2]. The ~33-fold lower potency of the target compound defines it as a low-micromolar UT-A1 inhibitor and clearly positions it in a distinct potency class from nanomolar triazoloquinoxaline leads.
| Evidence Dimension | UT-A1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5,000 nM (5 μM) |
| Comparator Or Baseline | Triazoloquinoxaline lead compound: IC50 ≈ 150 nM |
| Quantified Difference | Target compound is ~33-fold less potent than triazoloquinoxaline lead |
| Conditions | Rat UT-A1 expressed in MDCK cells; fluorescence plate reader assay (15-min incubation for target compound); cell-based urea transport inhibition assay (triazoloquinoxaline) |
Why This Matters
A buyer studying the pyrimidinyl-ethyl urea chemotype must recognize that this scaffold yields low-micromolar rather than nanomolar UT-A1 hits, which influences the design of subsequent optimization rounds aimed at improving potency.
- [1] BindingDB BDBM50575418 / CHEMBL4874369. IC50: 5.00E+3 nM (rat UT-A1). URL: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575418 View Source
- [2] Anderson MO, Zhang Z, Bansal S, et al. Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1. J Am Soc Nephrol. 2018;29(6):1669-1682. (IC50 ≈ 150 nM for UT-A1). View Source
